Promega

Description

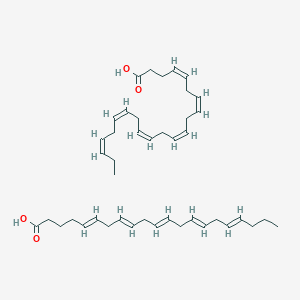

Properties

CAS No. |

308064-99-5 |

|---|---|

Molecular Formula |

C43H64O4 |

Molecular Weight |

645.0 g/mol |

IUPAC Name |

(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoic acid;(5E,8E,11E,14E,17E)-henicosa-5,8,11,14,17-pentaenoic acid |

InChI |

InChI=1S/C22H32O2.C21H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24;1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23/h3-4,6-7,9-10,12-13,15-16,18-19H,2,5,8,11,14,17,20-21H2,1H3,(H,23,24);4-5,7-8,10-11,13-14,16-17H,2-3,6,9,12,15,18-20H2,1H3,(H,22,23)/b4-3-,7-6-,10-9-,13-12-,16-15-,19-18-;5-4+,8-7+,11-10+,14-13+,17-16+ |

InChI Key |

YZXDIHSFJORZKY-GTCDFJJPSA-N |

Isomeric SMILES |

CCC/C=C/C/C=C/C/C=C/C/C=C/C/C=C/CCCC(=O)O.CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)O |

Canonical SMILES |

CCCC=CCC=CCC=CCC=CCC=CCCCC(=O)O.CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

A Researcher's Guide to Promega's Cell-Free Protein Expression Systems

For researchers, scientists, and drug development professionals, Promega offers a versatile portfolio of cell-free protein expression systems. These in vitro platforms provide a rapid and efficient alternative to traditional cell-based expression, enabling the synthesis of functional proteins within hours. This guide delves into the core principles, technical specifications, and experimental workflows of this compound's key cell-free systems, offering a comprehensive resource for harnessing the power of in vitro protein synthesis for a wide range of applications, from functional genomics and proteomics to high-throughput screening.[1][2][3][4]

Cell-free protein synthesis circumvents the complexities and limitations of using living cells, such as issues with protein toxicity, solubility, and the need for extensive cell culture.[2][3][5] These systems are open reactions, allowing for direct manipulation of the synthesis environment and the incorporation of labels or modified amino acids.[3][4][5] this compound's offerings are broadly categorized into prokaryotic systems, derived from E. coli extracts, and eukaryotic systems, which utilize extracts from rabbit reticulocytes, wheat germ, or insect cells.[2][4][6][7]

Core Systems: A Comparative Overview

This compound's portfolio is designed to meet diverse research needs, from high-yield protein production for structural studies to the synthesis of functional eukaryotic proteins with post-translational modifications. The primary systems include the prokaryotic S30 T7 High-Yield Protein Expression System and the eukaryotic TNT® (Translated/Transcribed) Quick Coupled Transcription/Translation Systems.

| Feature | S30 T7 High-Yield Protein Expression System | TNT® T7 Quick Coupled Transcription/Translation System | TNT® SP6 Quick Coupled Transcription/Translation System |

| System Type | Prokaryotic (E. coli S30 extract) | Eukaryotic (Rabbit Reticulocyte Lysate) | Eukaryotic (Rabbit Reticulocyte Lysate) |

| Typical Protein Yield | Up to 500 µg/mL[2][3][8][9][10] | Up to 5 µg/mL[11] | Moderate yields, suitable for analytical applications[11][12] |

| Reaction Time | Approximately 1 hour[8][9][10] | 60–90 minutes[11][12][13] | 60–90 minutes[11][12] |

| Template DNA | Plasmid with T7 promoter and ribosome binding site[8][9][14] | Circular plasmid with T7 promoter or PCR product with T7 promoter[11][12][13] | Circular plasmid with SP6 promoter[11][12] |

| Key Advantages | High protein yield, suitable for high-throughput screening; protease deficient extract enhances protein stability.[2][8][14][15] | Expresses mammalian proteins in a native-like environment, allowing for post-translational modifications.[2][5][11] | Similar to TNT® T7, for use with SP6 promoter-containing vectors.[12] |

| Primary Applications | Protein-protein interactions, protein-DNA interactions, enzyme activity assays, antibody production.[8] | GST pull-downs, gel shift assays, co-immunoprecipitation, characterization of protein modifications.[12][16] | Similar to TNT® T7, for applications requiring analysis of proteins from SP6 vectors.[12] |

Experimental Workflows and Methodologies

The following sections provide detailed protocols for two of this compound's most widely used cell-free protein expression systems.

S30 T7 High-Yield Protein Expression System: Experimental Protocol

This system is engineered for high-level protein expression from plasmid DNA containing a T7 promoter and a ribosome binding site.[8][9][14] The E. coli S30 extract is deficient in OmpT endoproteinase and lon protease, which increases the stability of the expressed protein.[10][14]

Materials:

-

S30 T7 High-Yield Protein Expression System components (T7 S30 Extract, S30 Premix Plus)

-

S30 T7 Control DNA (or user-provided plasmid DNA at ≥500 ng/µL)

-

Nuclease-free water

-

Incubator or water bath at 24–37°C

-

SDS-PAGE analysis reagents

Procedure:

-

Thaw the T7 S30 Extract and S30 Premix Plus on ice.

-

Gently vortex the S30 Premix Plus to ensure it is homogeneous.

-

In a sterile, nuclease-free microcentrifuge tube, assemble the reaction on ice by adding the components in the following order:

-

S30 Premix Plus: 20 µL

-

T7 S30 Extract: 15 µL

-

Template DNA (e.g., S30 T7 Control DNA at 500 ng/µL): 1 µg (2 µL)

-

Nuclease-Free Water: to a final volume of 50 µL

-

-

Mix the reaction gently by pipetting.

-

Incubate the reaction at 24–37°C for 1 hour.[14] For larger proteins, the incubation time can be extended.

-

Following incubation, the reaction can be placed on ice or stored at -20°C.

-

Analyze the expressed protein by SDS-PAGE followed by Coomassie blue staining or other detection methods.[14]

TNT® T7 Quick Coupled Transcription/Translation System: Experimental Protocol

This system utilizes a rabbit reticulocyte lysate to perform coupled transcription and translation in a single tube, making it ideal for the rapid synthesis of eukaryotic proteins.[11][12]

Materials:

-

TNT® T7 Quick Coupled Transcription/Translation System components (TNT® Quick Master Mix)

-

T7 Luciferase Control DNA (or user-provided circular plasmid or PCR product with a T7 promoter)

-

Nuclease-free water

-

Incubator or water bath at 30°C

-

SDS-PAGE analysis reagents

Procedure:

-

Thaw the TNT® Quick Master Mix on ice.[13]

-

Gently vortex the master mix to ensure it is homogeneous.

-

In a sterile, nuclease-free microcentrifuge tube, assemble the 50 µL reaction on ice by adding the components in the following order:

-

Mix the reaction by gently flicking the tube.

-

Incubate the reaction at 30°C for 60–90 minutes.[11][12][13]

-

After incubation, the reaction can be analyzed immediately or stored at -20°C.

-

Analyze the synthesized protein by SDS-PAGE and autoradiography (if using labeled amino acids) or other detection methods.[13]

Visualizing the Workflows

To better understand the processes involved, the following diagrams illustrate the core concepts and experimental workflows.

Caption: Coupled Transcription and Translation Workflow.

Caption: S30 T7 High-Yield System Experimental Workflow.

Caption: TNT® Quick Coupled System Experimental Workflow.

Conclusion

This compound's cell-free protein expression systems offer a powerful and flexible platform for modern life science research. By providing a means to rapidly synthesize proteins without the constraints of living cells, these systems accelerate the pace of discovery in functional genomics, proteomics, and drug development. The choice between a prokaryotic or eukaryotic system will depend on the specific research goals, with the S30 T7 High-Yield system being ideal for large-scale protein production and the TNT® systems excelling at producing functional eukaryotic proteins. This guide provides the foundational knowledge for researchers to confidently select and implement the optimal this compound cell-free system for their experimental needs.

References

- 1. Protein Expression Guide I An Introduction to Protein Expression Methods | this compound [this compound.com]

- 2. promegaconnections.com [promegaconnections.com]

- 3. promegaconnections.com [promegaconnections.com]

- 4. Innovative Applications for Cell-Free Expression [worldwide.this compound.com]

- 5. promegaconnections.com [promegaconnections.com]

- 6. Protein Expression Guide I An Introduction to Protein Expression Methods | this compound [worldwide.this compound.com]

- 7. This compound.com [this compound.com]

- 8. S30 T7 High-Yield Protein Expression System [worldwide.this compound.com]

- 9. fishersci.ca [fishersci.ca]

- 10. promegaconnections.com [promegaconnections.com]

- 11. This compound.jp [this compound.jp]

- 12. TNT® Quick Coupled Transcription/Translation System [this compound.com]

- 13. research.fredhutch.org [research.fredhutch.org]

- 14. This compound.com [this compound.com]

- 15. This compound.com [this compound.com]

- 16. ulab360.com [ulab360.com]

An In-depth Technical Guide to STR Analysis Using Promega PowerPlex Systems

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental principles and methodologies of Short Tandem Repeat (STR) analysis utilizing Promega's PowerPlex® systems. It is designed to serve as a technical resource for professionals in research, life sciences, and drug development who require a thorough understanding of this powerful technology for human identification and genetic analysis.

Core Principles of STR Analysis

Short Tandem Repeat (STR) analysis is a foundational technique in modern molecular biology for human identification.[1] This method focuses on specific, highly variable regions within the human genome known as microsatellites. These regions consist of short, repetitive DNA sequences, typically 2 to 7 base pairs in length.[1] The number of times these sequences repeat varies significantly among individuals, making these STR loci powerful markers for creating a unique genetic profile.[1][2]

The PowerPlex® systems, developed by this compound, are a suite of multiplex kits designed for the simultaneous amplification of multiple STR loci.[3][4] These systems employ the Polymerase Chain Reaction (PCR) to generate millions of copies of the targeted STR regions from a small amount of DNA. Each PowerPlex® kit includes a set of fluorescently labeled primers that flank the STR loci of interest. The use of different fluorescent dyes for different loci allows for the analysis of numerous markers in a single reaction, significantly increasing the discriminatory power of the test.[5][6]

Following amplification, the fluorescently labeled DNA fragments are separated by size using capillary electrophoresis.[2] An internal lane standard is included in each sample to ensure accurate sizing of the fragments. The separated fragments are detected by a laser, and the resulting data is processed by specialized software to generate an electropherogram. This electropherogram displays a series of peaks, with the position of each peak corresponding to the size of the DNA fragment and the color indicating the specific STR locus. An allelic ladder, a mixture of all common alleles for each locus, is run alongside the samples to accurately assign an allele call (the number of repeats) to each peak in the sample's profile.[7]

Data Presentation: Performance Characteristics of PowerPlex® Systems

The performance of PowerPlex® systems is rigorously validated to ensure accuracy and reliability. Key performance metrics include sensitivity, stutter percentage, and mixture resolution.

Sensitivity

The sensitivity of a PowerPlex® system determines the minimum amount of DNA required to generate a complete and accurate STR profile. Validation studies have consistently demonstrated the high sensitivity of these systems, enabling the analysis of even minute quantities of starting material.

| PowerPlex® System | Minimum DNA Input for Full Profile | Reference |

| PowerPlex® 16 | 0.125 ng | [3] |

| PowerPlex® 16 HS | 62.5 pg | [8] |

| PowerPlex® Fusion | 100 pg | [9][10] |

| PowerPlex® Fusion 6C | 125 pg | [11] |

| PowerPlex® 35GY | 125 pg |

Stutter Analysis

Stutter peaks are common artifacts in STR analysis, appearing as smaller peaks one repeat unit smaller (n-4) or larger (n+4) than the true allele. The percentage of stutter is a critical quality metric, and PowerPlex® systems are designed to minimize these artifacts. The table below, compiled from various validation studies, summarizes typical stutter percentages for a selection of loci across different PowerPlex® systems.

| Locus | PowerPlex® 16 HS (Average Stutter %) | PowerPlex® Fusion (Stutter Filter Setting) | PowerPlex® Fusion 6C (Average Stutter %) |

| D3S1358 | < 9% | 11.0% | ~8-10% |

| vWA | < 9% | 11.0% | ~9-11% |

| FGA | < 9% | 12.1% | ~10-12% |

| D8S1179 | < 9% | 10.9% | ~8-10% |

| D21S11 | < 9% | 12.0% | ~10-12% |

| D18S51 | < 9% | 13.0% | ~11-13% |

| D5S818 | < 9% | 10.0% | ~8-10% |

| D13S317 | < 9% | 10.0% | ~8-10% |

| D7S820 | < 9% | 10.0% | ~8-10% |

| D16S539 | < 9% | 11.0% | ~9-11% |

| CSF1PO | < 9% | 10.0% | ~8-10% |

| TPOX | < 9% | 9.0% | ~7-9% |

| TH01 | < 9% | 8.0% | ~6-8% |

| Amelogenin | N/A | N/A | N/A |

| Penta D | < 9% | 5.0% | ~3-5% |

| Penta E | < 9% | 5.0% | ~3-5% |

Note: Stutter percentages can vary slightly between laboratories and instrument platforms. The values presented are indicative of typical performance.

Mixture Analysis

PowerPlex® systems demonstrate robust performance in the analysis of DNA mixtures, which contain DNA from more than one individual. Validation studies have shown that minor contributors to a mixture can be reliably detected even at challenging ratios. For instance, with the PowerPlex® 16 HS system, over 90% of minor alleles were detected at a 1:9 ratio.[8] Similarly, the PowerPlex® 35GY System detected over 90% of minor contributor alleles at a 1:4 mixture ratio.

Experimental Protocols

A generalized workflow for STR analysis using this compound PowerPlex® systems is outlined below. It is essential to refer to the specific technical manual for the PowerPlex® kit being used for detailed instructions and reagent concentrations.

DNA Extraction

The initial step involves the isolation of genomic DNA from the biological sample. Various methods can be employed, including manual techniques like phenol-chloroform extraction or commercially available kits that utilize spin columns or magnetic beads. The choice of method depends on the sample type and laboratory preference. A typical protocol using a spin-column-based kit is as follows:

-

Sample Lysis: The biological sample is incubated with a lysis buffer containing a protease (e.g., Proteinase K) to break open the cells and release the DNA.

-

DNA Binding: The lysate is transferred to a spin column containing a silica membrane. In the presence of a high concentration of chaotropic salts, the DNA selectively binds to the membrane.

-

Washing: The membrane is washed with ethanol-based buffers to remove proteins and other cellular debris.

-

Elution: The purified DNA is eluted from the membrane using a low-salt buffer or nuclease-free water.

DNA Quantification

Accurate quantification of the extracted DNA is crucial for optimal STR amplification. The recommended input amount of DNA for most PowerPlex® systems is between 0.5 and 1.0 ng. Real-time PCR-based quantification methods are highly recommended as they specifically quantify human DNA and can also provide an indication of DNA degradation.

PCR Amplification

The core of the STR analysis is the multiplex PCR amplification of the target loci.

-

Reaction Setup: A PCR master mix is prepared containing the PowerPlex® 5X Master Mix, PowerPlex® 5X Primer Pair Mix, and amplification-grade water.

-

Template Addition: The quantified DNA sample (typically 0.5 - 1.0 ng) is added to the master mix in a PCR tube or well of a 96-well plate. Positive and negative amplification controls are included in each batch.

-

Thermal Cycling: The reaction plate is placed in a thermal cycler programmed with the specific cycling conditions recommended in the PowerPlex® kit's technical manual. A typical protocol involves an initial denaturation step, followed by a series of denaturation, annealing, and extension cycles, and a final extension step.

Capillary Electrophoresis

The amplified and fluorescently labeled STR fragments are separated and detected using a capillary electrophoresis instrument.

-

Sample Preparation: An aliquot of the amplified product is mixed with a solution containing formamide and an internal lane standard (e.g., WEN ILS 500). Formamide is a denaturing agent that ensures the DNA fragments are single-stranded for optimal separation.

-

Denaturation: The sample plate is heated to denature the DNA fragments and then rapidly cooled on ice.

-

Instrument Setup: The capillary electrophoresis instrument is prepared with the appropriate polymer and running buffer. A spectral calibration specific to the dye set used in the PowerPlex® kit must be performed prior to sample analysis.

-

Electrophoresis: The prepared sample plate is loaded onto the instrument, and the DNA fragments are injected into the capillaries. An electric current is applied, causing the negatively charged DNA fragments to migrate through the polymer-filled capillaries towards the anode. Smaller fragments move faster than larger fragments, resulting in separation by size.

-

Detection: A laser excites the fluorescent dyes attached to the DNA fragments as they pass a detection window. The emitted fluorescence is captured by a detector, generating raw data.

Data Analysis and Interpretation

The raw data from the capillary electrophoresis run is analyzed using specialized software, such as GeneMapper® ID-X.

-

Data Processing: The software applies the spectral calibration to correct for dye overlap and uses the internal lane standard to accurately size the DNA fragments in each sample.

-

Allele Calling: The software compares the sized fragments in the sample to the allelic ladder for each locus to assign an allele designation.

-

Profile Review: The analyst reviews the resulting electropherogram for each sample, checking for artifacts such as stutter, pull-up, and spikes. The overall quality of the profile is assessed, including peak heights and heterozygous balance.

-

Genotype Determination: Based on the reviewed data, a final genotype is determined for each sample.

Mandatory Visualizations

Experimental Workflow

Caption: A generalized workflow for STR analysis using this compound PowerPlex® systems.

Data Analysis Logic

Caption: Logical flow of data processing and analysis in STR profiling.

STR Profile Interpretation

Caption: A simplified decision-making process for interpreting STR profiles.

References

- 1. Backtracking Algorithm - GeeksforGeeks [geeksforgeeks.org]

- 2. m.youtube.com [m.youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound.com [this compound.com]

- 5. PowerPlex® Fusion System [this compound.com]

- 6. PowerPlex® Fusion 6C System [this compound.com]

- 7. STR Analysis Explained — ANDE® [ande.com]

- 8. NIST STRBase [strbase.nist.gov]

- 9. PowerPlex® Fusion System [this compound.jp]

- 10. PowerPlex® Fusion 6C System: evaluation study for analysis of casework and database samples - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Validation of the PowerPlex®35GY System: a novel eight-dye STR multiplex kit on the Spectrum Compact CE System - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Promega's Luciferase Substrates for Researchers, Scientists, and Drug Development Professionals

Introduction

Bioluminescence, the emission of light by living organisms, has been harnessed as a powerful tool in biological research. At the heart of this technology are luciferases, enzymes that catalyze the oxidation of specific substrates called luciferins, resulting in the production of light. Promega has been a pioneer in developing and optimizing luciferase reporter systems for a wide range of applications, from gene expression analysis to protein-protein interaction studies and high-throughput screening. This in-depth technical guide provides a comprehensive overview of the different types of luciferase substrates available from this compound, their chemical properties, and their applications in life sciences research.

Core Luciferase Systems and Their Substrates

This compound offers a diverse portfolio of luciferase reporter systems, each with unique characteristics to suit different experimental needs. These systems are primarily based on three distinct luciferases: Firefly, Renilla, and NanoLuc®.

-

Firefly Luciferase (Photinus pyralis) : This is the most widely used luciferase in reporter gene assays. It utilizes D-luciferin as its substrate in an ATP-dependent reaction that emits a yellow-green light.

-

Renilla Luciferase (Renilla reniformis) : Often used as a secondary reporter for normalization in dual-reporter assays, Renilla luciferase catalyzes the oxidation of coelenterazine , an ATP-independent reaction that produces blue light.

-

NanoLuc® Luciferase : An engineered luciferase derived from the deep-sea shrimp Oplophorus gracilirostris, NanoLuc® is significantly smaller and brighter than Firefly and Renilla luciferases. It uses a novel substrate, furimazine , to produce a high-intensity, glow-type luminescence.[1]

Quantitative Comparison of this compound Luciferase Assay Systems

The choice of a luciferase assay system depends on several factors, including the desired signal intensity, signal duration, and compatibility with the experimental setup (e.g., live cells vs. cell lysates, high-throughput screening). The following tables summarize the key quantitative parameters of this compound's most common luciferase assay systems.

Firefly Luciferase Assay Systems

| Assay System | Signal Half-Life | Relative Brightness | Assay Type | Key Features |

| Luciferase Assay System | ~1 minute[2] | + | Lytic (Flash) | High sensitivity, requires manual injection.[2] |

| Bright-Glo™ Luciferase Assay | >30 minutes[3] | +++ | Lytic (Glow) | High sensitivity, suitable for continuous process systems.[3] |

| ONE-Glo™ Luciferase Assay System | >45 minutes[4] | ++ | Lytic (Glow) | Robust, stable reagent, less sensitive to sample components.[5][6] |

| ONE-Glo™ EX Luciferase Assay System | ~2 hours[7] | ++ | Lytic (Glow) | Longer signal half-life than ONE-Glo™, increased stability.[7][8] |

| Steady-Glo® Luciferase Assay System | >5 hours[9][10] | + | Lytic (Glow) | Ideal for batch processing of multiple plates.[9][10] |

Renilla and NanoLuc® Luciferase Assay Systems

| Assay System | Substrate | Signal Half-Life | Relative Brightness | Assay Type | Key Features |

| Renilla Luciferase Assay System | Coelenterazine | Flash | ++ | Lytic (Flash) | Fast and sensitive detection of Renilla luciferase.[5][11] |

| ViviRen™ Live Cell Substrate | Engineered Coelenterazine | Minutes to hours | +++ | Live Cell | 3-5 fold brighter than coelenterazine in live cells.[12][13] |

| Nano-Glo® Luciferase Assay System | Furimazine | ~2 hours[14] | +++++ | Lytic (Glow) | Extremely bright signal, ~100x more sensitive than Firefly or Renilla assays.[1][14] |

Dual-Luciferase® Reporter Assay Systems

| Assay System | Primary Reporter | Secondary Reporter | Key Features |

| Dual-Luciferase® Reporter (DLR™) Assay System | Firefly | Renilla | Sequential measurement of Firefly and Renilla luciferase from a single sample.[15] |

| Nano-Glo® Dual-Luciferase® Reporter (NanoDLR™) Assay System | Firefly | NanoLuc® | Ultra-sensitive detection of Firefly and NanoLuc® luciferases in a single sample.[8][16] |

Signaling Pathways and Reaction Mechanisms

The light-emitting reactions catalyzed by luciferases involve the oxidation of their respective substrates. Understanding these mechanisms is crucial for optimizing assay conditions and interpreting results.

Firefly Luciferase Reaction Pathway

The bioluminescent reaction catalyzed by Firefly luciferase is a two-step process that requires ATP and molecular oxygen. First, D-luciferin is adenylated to form luciferyl-AMP. This intermediate then reacts with oxygen to form a transient, high-energy dioxetanone ring, which upon decarboxylation releases light and forms oxyluciferin.[17]

Renilla Luciferase Reaction Pathway

The Renilla luciferase reaction is simpler and does not require ATP. It directly catalyzes the oxidation of coelenterazine by molecular oxygen, leading to the formation of an excited-state coelenteramide, which then emits a photon of blue light upon relaxation to its ground state.[18]

NanoLuc® Luciferase Reaction Pathway

Similar to Renilla luciferase, the NanoLuc® reaction is ATP-independent. NanoLuc® luciferase catalyzes the oxidation of its substrate, furimazine, in the presence of oxygen. This reaction is proposed to proceed through a dioxetanone intermediate, which decomposes to release carbon dioxide and an excited-state amide product that emits high-intensity light.[19]

Experimental Protocols

Detailed and accurate protocols are essential for reproducible and reliable results in luciferase assays. Below are generalized methodologies for key luciferase-based experiments.

Experimental Workflow: Lytic Single Reporter Assay

This workflow is applicable to assays such as ONE-Glo™, Bright-Glo™, and Steady-Glo®.

Methodology:

-

Cell Seeding and Transfection:

-

Seed mammalian cells in a white, opaque-walled multi-well plate suitable for luminescence measurements at a density that will ensure they are in a logarithmic growth phase at the time of the assay.

-

Transfect the cells with a plasmid containing the firefly luciferase gene under the control of the promoter of interest using a suitable transfection reagent.

-

Include appropriate controls, such as a promoterless luciferase vector (negative control) and a vector with a constitutively active promoter (positive control).

-

Incubate the cells for 24-48 hours to allow for adequate expression of the luciferase reporter.

-

-

Assay Execution:

-

Remove the multi-well plate from the incubator and allow it to equilibrate to room temperature for approximately 15-20 minutes.

-

Prepare the luciferase assay reagent according to the manufacturer's instructions (e.g., reconstitute the lyophilized substrate with the provided buffer).

-

Add a volume of the prepared assay reagent to each well equal to the volume of culture medium in the well (typically a 1:1 ratio).

-

Mix the contents of the wells by gentle orbital shaking for 30-60 seconds to ensure cell lysis and complete mixing.

-

Incubate the plate at room temperature for the time specified in the technical manual (e.g., 3-5 minutes for ONE-Glo™) to allow for complete cell lysis and stabilization of the luminescent signal.

-

-

Data Acquisition:

-

Measure the luminescence in each well using a plate-reading luminometer. The integration time will depend on the signal strength and the instrument's sensitivity.

-

Experimental Workflow: Dual-Luciferase® Reporter Assay

This protocol is for the sequential measurement of Firefly and Renilla luciferase activities.

Methodology:

-

Cell Seeding and Co-transfection:

-

Follow the procedure for cell seeding as described for the single reporter assay.

-

Co-transfect the cells with the experimental firefly luciferase reporter plasmid and a control plasmid expressing Renilla luciferase from a constitutive promoter. The ratio of the two plasmids may need to be optimized.

-

Incubate the cells for 24-48 hours.

-

-

Cell Lysis:

-

Aspirate the culture medium and gently wash the cells with phosphate-buffered saline (PBS).

-

Add an appropriate volume of Passive Lysis Buffer to each well to cover the cell monolayer.

-

Incubate the plate at room temperature for 15 minutes with gentle rocking on an orbital shaker.

-

-

Data Acquisition:

-

Transfer 20 µL of the cell lysate from each well to a new white, opaque-walled luminometer plate.

-

Program a dual-injector luminometer to first inject 100 µL of Luciferase Assay Reagent II (LAR II) and measure the firefly luminescence, followed by the injection of 100 µL of Stop & Glo® Reagent to quench the firefly signal and initiate the Renilla luminescence measurement.

-

The data is typically expressed as the ratio of firefly to Renilla luminescence to normalize for transfection efficiency and cell number.

-

Conclusion

This compound's extensive range of luciferase substrates and assay systems provides researchers with a versatile and sensitive toolkit for a multitude of biological applications. From the workhorse Firefly and Renilla systems to the ultra-bright NanoLuc® technology, there is a luciferase solution for nearly every experimental need. By understanding the underlying biochemistry and the specific characteristics of each assay system, researchers can select the optimal tools to illuminate their biological questions with high sensitivity and reproducibility.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Bright-Glo™ Luciferase Assay System Protocol [this compound.com]

- 4. This compound.com [this compound.com]

- 5. worldwide.this compound.com [worldwide.this compound.com]

- 6. Steady-Glo® Luciferase Assay System Protocol [this compound.com]

- 7. BRET: NanoLuc-Based Bioluminescence Resonance Energy Transfer Platform to Monitor Protein-Protein Interactions in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound.com [this compound.com]

- 9. This compound.com [this compound.com]

- 10. worldwide.this compound.com [worldwide.this compound.com]

- 11. Renilla Luciferase Assay System Protocol [worldwide.this compound.com]

- 12. proteinswebteam.github.io [proteinswebteam.github.io]

- 13. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 14. This compound.com [this compound.com]

- 15. kirschner.med.harvard.edu [kirschner.med.harvard.edu]

- 16. Nano-Glo Dual-Luciferase Reporter Assay Protocol [this compound.com]

- 17. Firefly luciferase - Wikipedia [en.wikipedia.org]

- 18. nuvucameras.com [nuvucameras.com]

- 19. coms.events [coms.events]

A Researcher's Guide to Selecting the Optimal DNA Polymerase for PCR from Promega

For Researchers, Scientists, and Drug Development Professionals: An In-depth Technical Guide

The polymerase chain reaction (PCR) is a cornerstone of modern molecular biology, and the choice of DNA polymerase is a critical determinant of its success. Promega offers a diverse portfolio of DNA polymerases, each with unique characteristics tailored to specific PCR applications. This comprehensive guide provides a detailed overview of this compound's key DNA polymerases, enabling researchers to make informed decisions for their experimental needs. We present a quantitative comparison of enzyme properties, detailed experimental protocols for various PCR applications, and logical workflows to streamline your selection process.

Understanding the Core Characteristics of DNA Polymerases

The selection of a DNA polymerase should be guided by four key properties: fidelity, processivity, speed, and thermal stability.

-

Fidelity: This refers to the accuracy of DNA replication. High-fidelity polymerases possess a 3'→5' exonuclease activity, also known as "proofreading," which allows them to correct errors during DNA synthesis. This is crucial for applications such as cloning, sequencing, and site-directed mutagenesis, where sequence accuracy is paramount.

-

Processivity: This is the ability of a polymerase to catalyze consecutive nucleotide incorporations without dissociating from the template. High processivity is essential for amplifying long DNA fragments.

-

Speed (Extension Rate): This is the rate at which the polymerase synthesizes new DNA, typically measured in kilobases per minute (kb/min). Faster extension rates can significantly reduce PCR run times.

-

Thermal Stability: This is the ability of the enzyme to withstand the high temperatures required for DNA denaturation in each PCR cycle. All polymerases used in PCR are thermostable.

Quantitative Comparison of this compound DNA Polymerases

To facilitate a direct comparison, the following table summarizes the key quantitative and qualitative features of this compound's most common DNA polymerases.

| Feature | GoTaq® G2 DNA Polymerase | Pfu DNA Polymerase | GoTaq® Long PCR Master Mix |

| Primary Application | Routine PCR, Genotyping, Colony PCR | High-Fidelity PCR, Cloning, Sequencing | Long-Range PCR |

| Fidelity (Proofreading) | No 3'→5' exonuclease activity | Yes, possesses 3'→5' exonuclease activity | Blend of Taq and a proofreading polymerase |

| Error Rate | ~1 x 10⁻⁵ errors/base[1] | Low error rate | Higher fidelity than Taq alone |

| Processivity/Extension Rate | >60 nucleotides/second (~3.6 kb/min) at 70°C[2] | Slower than Taq | Optimized for long amplicons |

| Maximum Amplicon Length | Up to 5 kb[3] | Dependent on conditions, generally shorter than Taq | Up to 30 kb from genomic DNA, 40 kb from lambda DNA[4][5] |

| Product Overhang | 3' A-overhang | Blunt-ended[6] | Primarily 3' A-overhangs |

| Hot-Start Availability | Yes (GoTaq® G2 Hot Start)[7] | No | Yes (inherent in the master mix)[4] |

Choosing the Right Polymerase: A Logical Workflow

The selection of the appropriate DNA polymerase is contingent on the specific requirements of your PCR experiment. The following decision tree illustrates a logical workflow to guide your choice.

Caption: A decision tree to guide the selection of a this compound DNA polymerase based on the experimental application.

Experimental Protocols

This section provides detailed methodologies for key PCR applications using this compound's DNA polymerases.

Standard PCR Protocol with GoTaq® G2 DNA Polymerase

This protocol is suitable for routine amplification of DNA fragments up to 5 kb.

1. Reagent Preparation:

-

Thaw all components on ice.

-

Gently vortex and briefly centrifuge each component before use.

-

Prepare a master mix to ensure consistency and reduce pipetting errors.

2. Reaction Setup:

| Component | Volume (for 50 µl reaction) | Final Concentration |

| GoTaq® G2 Green or Colorless Reaction Buffer (5X) | 10 µl | 1X |

| dNTP Mix (10 mM each) | 1 µl | 0.2 mM each |

| Forward Primer (10 µM) | 1-2.5 µl | 0.2-0.5 µM |

| Reverse Primer (10 µM) | 1-2.5 µl | 0.2-0.5 µM |

| GoTaq® G2 DNA Polymerase (5 u/µl) | 0.25 µl | 1.25 units |

| Template DNA | 1-5 µl | <250 ng |

| Nuclease-Free Water | to 50 µl | - |

3. Thermal Cycling Parameters:

| Step | Temperature | Time | Cycles |

| Initial Denaturation | 95°C | 2 minutes | 1 |

| Denaturation | 95°C | 30 seconds | 25-35 |

| Annealing | 50-65°C* | 30-60 seconds | |

| Extension | 72°C | 1 min/kb | |

| Final Extension | 72°C | 5 minutes | 1 |

| Hold | 4°C | Indefinite | 1 |

* Annealing temperature should be optimized for each primer pair, typically 5°C below the melting temperature (Tm) of the primers.

4. Post-PCR Analysis:

-

Analyze the PCR products by agarose gel electrophoresis.

-

If using GoTaq® Green Reaction Buffer, the product can be directly loaded onto the gel.[8]

-

If using GoTaq® Colorless Reaction Buffer, add a loading dye before electrophoresis.

High-Fidelity PCR Protocol with Pfu DNA Polymerase

This protocol is designed for applications requiring high sequence accuracy.

1. Reagent Preparation:

-

Thaw all components on ice.

-

Gently vortex and briefly centrifuge each component before use.

2. Reaction Setup:

| Component | Volume (for 50 µl reaction) | Final Concentration |

| 10X Pfu Reaction Buffer with MgSO₄ | 5 µl | 1X |

| dNTP Mix (10 mM each) | 1 µl | 0.2 mM each |

| Forward Primer (10 µM) | 1-2.5 µl | 0.2-0.5 µM |

| Reverse Primer (10 µM) | 1-2.5 µl | 0.2-0.5 µM |

| Pfu DNA Polymerase (2.5 u/µl) | 1 µl | 2.5 units |

| Template DNA | 1-5 µl | 10-250 ng |

| Nuclease-Free Water | to 50 µl | - |

3. Thermal Cycling Parameters:

| Step | Temperature | Time | Cycles |

| Initial Denaturation | 95°C | 2 minutes | 1 |

| Denaturation | 95°C | 30-60 seconds | 25-35 |

| Annealing | 50-65°C* | 30-60 seconds | |

| Extension | 72-75°C | 2 min/kb | |

| Final Extension | 72-75°C | 7 minutes | 1 |

| Hold | 4°C | Indefinite | 1 |

* Optimize annealing temperature based on primer Tm.

4. Post-PCR Analysis:

-

Analyze the PCR products by agarose gel electrophoresis after adding a loading dye. Pfu-generated fragments are blunt-ended.[6]

Long-Range PCR Protocol with GoTaq® Long PCR Master Mix

This protocol is optimized for the amplification of long DNA fragments.

1. Reagent Preparation:

-

The GoTaq® Long PCR Master Mix is a 2X ready-to-use solution.[4] Thaw on ice.

-

Gently vortex and briefly centrifuge before use.

2. Reaction Setup:

| Component | Volume (for 50 µl reaction) | Final Concentration |

| GoTaq® Long PCR Master Mix (2X) | 25 µl | 1X |

| Forward Primer (10 µM) | 1-2.5 µl | 0.2-0.5 µM |

| Reverse Primer (10 µM) | 1-2.5 µl | 0.2-0.5 µM |

| Template DNA | 1-10 µl | 100 ng - 1 µg |

| Nuclease-Free Water | to 50 µl | - |

3. Thermal Cycling Parameters:

| Step | Temperature | Time | Cycles |

| Initial Denaturation | 94°C | 2 minutes | 1 |

| Denaturation | 94°C | 15-30 seconds | 30-35 |

| Annealing/Extension | 65-68°C* | 1 min/kb | |

| Final Extension | 72°C | 10 minutes | 1 |

| Hold | 4°C | Indefinite | 1 |

* A combined annealing/extension step is often effective for long PCR.

4. Post-PCR Analysis:

-

Analyze a small volume (e.g., 5 µl) of the PCR product on a low-percentage agarose gel (e.g., 0.8%) to resolve large fragments.

Hot-Start PCR Protocol with GoTaq® G2 Hot Start Polymerase

This protocol is recommended to increase specificity and reduce primer-dimer formation.

1. Reagent Preparation:

-

Thaw all components at room temperature or on ice.

-

Gently vortex and briefly centrifuge.

2. Reaction Setup:

-

Reaction setup is the same as for Standard PCR with GoTaq® G2 DNA Polymerase. Reactions can be assembled at room temperature due to the hot-start feature.[7]

3. Thermal Cycling Parameters:

| Step | Temperature | Time | Cycles |

| Enzyme Activation | 95°C | 2 minutes | 1 |

| Denaturation | 95°C | 30 seconds | 25-35 |

| Annealing | 50-65°C* | 30-60 seconds | |

| Extension | 72°C | 1 min/kb | |

| Final Extension | 72°C | 5 minutes | 1 |

| Hold | 4°C | Indefinite | 1 |

* Optimize annealing temperature based on primer Tm.

4. Post-PCR Analysis:

-

Follow the same procedure as for Standard PCR.

PCR for GC-Rich Templates

Amplifying GC-rich DNA can be challenging due to the formation of secondary structures. The following modifications to the standard GoTaq® G2 DNA Polymerase protocol can improve success rates.

-

Increase Denaturation Temperature and Time: Use a higher initial denaturation temperature (95-98°C) for a longer duration (3-5 minutes) to ensure complete melting of the template.

-

Optimize Annealing Temperature: A higher annealing temperature can increase specificity.

-

Use PCR Enhancers: The addition of reagents like Dimethyl Sulfoxide (DMSO) at a final concentration of 1-10% or Betaine at 1-2 M can help to destabilize secondary structures.[5] It is recommended to empirically determine the optimal concentration for your specific template and primers.

Visualizing PCR Workflows

Standard PCR Workflow

The following diagram illustrates the typical workflow for a standard PCR experiment.

Caption: A flowchart depicting the key steps in a standard PCR experiment.

PCR Troubleshooting Workflow

When PCR fails or yields unexpected results, a systematic approach to troubleshooting is essential.

Caption: A logical workflow for troubleshooting common PCR issues.

By carefully considering the specific demands of your PCR application and utilizing this guide, you can confidently select the most appropriate this compound DNA polymerase and optimize your experimental conditions for robust and reliable results.

References

- 1. promegaconnections.com [promegaconnections.com]

- 2. PCR Amplification | An Introduction to PCR Methods [this compound.com]

- 3. Selection Guide for Taq DNA Polymerase [this compound.com]

- 4. This compound.jp [this compound.jp]

- 5. PCR Amplification | An Introduction to PCR Methods [this compound.com.cn]

- 6. Products | this compound Product Listing [this compound.com]

- 7. GoTaq® G2 Hot Start Master Mix | PCR Amplification Kit | Hot Start Taq | this compound [this compound.com]

- 8. GoTaq® DNA Polymerase | Taq Polymerase | PCR [worldwide.this compound.com]

A Researcher's Guide to Promega's Apoptosis Assay Portfolio

A comprehensive overview of Promega's solutions for the nuanced study of programmed cell death, tailored for researchers, scientists, and professionals in drug development.

This in-depth technical guide explores the core principles, methodologies, and comparative data for this compound's leading apoptosis assays. We will delve into the intricacies of caspase activity assays, real-time monitoring of phosphatidylserine exposure, and the detection of DNA fragmentation, providing a framework for selecting the optimal assay for your research needs.

Introduction to Apoptosis and Key Markers

Apoptosis, or programmed cell death, is a fundamental biological process essential for normal tissue development, homeostasis, and the elimination of damaged or infected cells.[1] It is characterized by a series of distinct morphological and biochemical events, including cell shrinkage, membrane blebbing, chromatin condensation, and the activation of a family of cysteine proteases known as caspases.[1] Dysregulation of apoptosis is implicated in a wide range of human diseases, including cancer, autoimmune disorders, and neurodegenerative diseases.

This compound offers a comprehensive portfolio of assays that target key hallmarks of apoptosis, enabling researchers to quantify and characterize this process with high sensitivity and specificity. These assays primarily focus on three key events:

-

Caspase Activation: A central event in the apoptotic cascade. Initiator caspases (e.g., caspase-8 and -9) are activated by pro-apoptotic signals and in turn activate executioner caspases (e.g., caspase-3 and -7), which are responsible for the cleavage of cellular proteins and the dismantling of the cell.

-

Phosphatidylserine (PS) Externalization: In healthy cells, phosphatidylserine is restricted to the inner leaflet of the plasma membrane. During apoptosis, this asymmetry is lost, and PS is exposed on the outer surface of the cell, serving as an "eat me" signal for phagocytes.

-

DNA Fragmentation: A late-stage event in apoptosis where endonucleases cleave genomic DNA into internucleosomal fragments.

Comparative Overview of this compound's Apoptosis Assays

The selection of an appropriate apoptosis assay depends on the specific research question, the cell type being studied, and the desired experimental throughput. The following tables provide a quantitative comparison of this compound's core apoptosis assay systems.

Caspase Activity Assays: Caspase-Glo® Series

This compound's Caspase-Glo® Assays are homogeneous, luminescent assays that measure the activity of specific caspases.[1] The assays utilize a luminogenic substrate containing a specific caspase recognition sequence. Cleavage of the substrate by the target caspase releases aminoluciferin, which is then used by luciferase to generate a "glow-type" luminescent signal that is proportional to caspase activity.[2]

| Feature | Caspase-Glo® 3/7 Assay | Caspase-Glo® 8 Assay | Caspase-Glo® 9 Assay |

| Target Caspases | Effector Caspases 3 & 7 | Initiator Caspase 8 | Initiator Caspase 9 |

| Assay Principle | Luminescence | Luminescence | Luminescence |

| Substrate Peptide | DEVD[2][3] | LETD | LEHD |

| Linear Dynamic Range | 4 orders of magnitude[2][4] | Not explicitly stated, but described as broad | 3 orders of magnitude |

| Sensitivity | High, more sensitive than fluorescent assays[2] | High, superior to fluorescent-based assays | High, superior to fluorescent-based assays |

| Recommended Cell No. (96-well) | <20,000 cells/well[2] | Not explicitly stated | Not explicitly stated |

| Incubation Time | Peak signal in 1-2 hours[2] | Peak signal in 0.5-1 hour | Peak signal in less than 1 hour |

| Assay Format | Homogeneous "add-mix-measure"[2] | Homogeneous "add-mix-measure" | Homogeneous "add-mix-measure" |

Real-Time Apoptosis and Necrosis Detection: RealTime-Glo™ Annexin V Assay

The RealTime-Glo™ Annexin V Apoptosis and Necrosis Assay is a non-lytic, real-time assay that allows for the continuous monitoring of apoptosis and necrosis in the same sample well.[5][6] It measures the exposure of phosphatidylserine (PS) on the outer leaflet of the cell membrane, a hallmark of early apoptosis, and the loss of membrane integrity, which occurs during necrosis or late-stage apoptosis.[5][6]

| Feature | RealTime-Glo™ Annexin V Apoptosis and Necrosis Assay |

| Primary Apoptosis Marker | Phosphatidylserine (PS) Exposure[5][6] |

| Assay Principle | Luminescence (Apoptosis) & Fluorescence (Necrosis)[5][6] |

| Assay Format | Real-time, kinetic, non-lytic "add-and-read"[5][6][7] |

| Key Advantage | Allows for continuous monitoring of apoptosis over time (up to 72 hours)[7] |

| Instrumentation | Multimode plate reader (luminescence and fluorescence)[5] |

DNA Fragmentation Detection: DeadEnd™ TUNEL Assay Systems

The DeadEnd™ TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assays are designed to detect the DNA fragmentation characteristic of late-stage apoptosis.[8] The assay involves the enzymatic incorporation of labeled nucleotides at the 3'-OH ends of fragmented DNA by Terminal Deoxynucleotidyl Transferase (TdT).

| Feature | DeadEnd™ Fluorometric TUNEL System | DeadEnd™ Colorimetric TUNEL System |

| Apoptosis Marker | DNA Fragmentation[8] | DNA Fragmentation[9] |

| Detection Method | Fluorescence (Fluorescein-12-dUTP)[8] | Colorimetric (Diaminobenzidine - DAB)[9] |

| Instrumentation | Fluorescence Microscope or Flow Cytometer[8] | Light Microscope[9] |

| Sample Type | Cultured cells and formalin-fixed, paraffin-embedded tissue sections[8] | Thick tissue sections and cultured cells[9] |

| Output | Green fluorescence in apoptotic nuclei[10] | Dark brown staining of apoptotic nuclei[9] |

Signaling Pathways and Assay Principles

The following diagrams illustrate the major apoptosis signaling pathways and the principles of this compound's core apoptosis assays.

Apoptosis Signaling Pathways

Apoptosis is primarily initiated through two major pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of executioner caspases.

References

- 1. Apoptosis Assays | Apoptosis Detection | Apoptosis Markers [this compound.com]

- 2. ulab360.com [ulab360.com]

- 3. Caspase Activation as a Versatile Assay Platform for Detection of Cytotoxic Bacterial Toxins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound.com [this compound.com]

- 5. RealTime-Glo™ Annexin V Apoptosis and Necrosis Assay Protocol [worldwide.this compound.com]

- 6. RealTime-Glo™ Annexin V Apoptosis Assay | Annexin V Staining | Apoptosis Assay [worldwide.this compound.com]

- 7. m.youtube.com [m.youtube.com]

- 8. DeadEnd™ Fluorometric TUNEL System [this compound.com]

- 9. DeadEnd™ Colorimetric TUNEL System [this compound.com]

- 10. This compound.com [this compound.com]

Bioluminescence Resonance Energy Transfer (BRET): A Technical Guide for Researchers

Bioluminescence Resonance Energy Transfer (BRET) is a powerful, non-destructive technology used to monitor molecular interactions and dynamics in real time within living cells. This guide provides an in-depth overview of the core principles of BRET, its various iterations, experimental protocols, and its applications in research and drug development, tailored for researchers, scientists, and professionals in the field.

Core Principles of BRET

BRET is a proximity-based assay that relies on the non-radiative transfer of energy from a bioluminescent donor molecule to a fluorescent acceptor molecule.[1] This energy transfer only occurs when the donor and acceptor are in very close proximity, typically less than 10 nanometers apart.[2] The efficiency of this energy transfer is inversely proportional to the sixth power of the distance between the donor and acceptor, making BRET an extremely sensitive technique for detecting direct molecular interactions.[3]

The process begins with the enzymatic reaction of a luciferase (the donor), such as Renilla luciferase (Rluc), with its substrate (e.g., coelenterazine), resulting in the emission of light.[4] If a fluorescent protein (the acceptor), such as Yellow Fluorescent Protein (YFP), is in close proximity, the energy from the luciferase reaction can excite the acceptor, causing it to emit fluorescence at its characteristic wavelength.[4] The BRET signal is typically quantified as the ratio of the light emitted by the acceptor to the light emitted by the donor.[1] A key advantage of BRET over techniques like Förster Resonance Energy Transfer (FRET) is the absence of an external excitation light source for the donor, which minimizes phototoxicity, autofluorescence, and light scattering.[1][2]

Methodological Variants of BRET

Several versions of BRET have been developed to enhance signal intensity, improve spectral resolution, and expand the range of applications. The choice of BRET variant depends on the specific experimental requirements, including the desired sensitivity and the spectral properties of the interacting molecules.

| BRET Variant | Donor | Acceptor | Substrate | Donor Emission Peak (approx.) | Acceptor Emission Peak (approx.) | Key Features |

| BRET1 | Renilla luciferase (Rluc) | Yellow Fluorescent Protein (YFP) | Coelenterazine h | 480 nm | 530 nm | The original BRET system, characterized by strong signals.[5] |

| BRET2 | Renilla luciferase (Rluc) | Green Fluorescent Protein (GFP²) | DeepBlueC™ | 395 nm | 510 nm | Improved spectral separation between donor and acceptor signals, reducing background.[5] |

| eBRET2 | Rluc8 | GFP² | DeepBlueC™ | 395 nm | 510 nm | Uses a brighter Rluc mutant (Rluc8) for enhanced signal intensity. |

| BRET3 | Firefly luciferase | DsRed | D-luciferin | 565 nm | 583 nm | Red-shifted emission, but can have weaker signals and spectral overlap issues.[5] |

| QD-BRET | Rluc/Rluc8 | Quantum Dots (e.g., QD 605) | Coelenterazine h | 480 nm | 605 nm | Utilizes quantum dots as acceptors, offering high photostability. |

| NanoBRET™ | NanoLuc® luciferase (Nluc) | HaloTag® protein with fluorescent ligand (e.g., NanoBRET™ 618) | Furimazine | 460 nm | >610 nm | Features a very bright and small donor (NanoLuc®) and excellent spectral separation, providing a large dynamic range and high sensitivity.[5][6] |

Experimental Protocols

Successful BRET experiments require careful planning and execution, from construct design to data analysis. Below are detailed methodologies for key BRET assays.

General Experimental Workflow

The following diagram outlines the typical workflow for a BRET experiment designed to study protein-protein interactions.

Caption: A flowchart of the major steps involved in a typical BRET experiment.

BRET Saturation Assay

This assay is crucial for demonstrating the specificity of a protein-protein interaction. A specific interaction will result in a hyperbolic saturation curve, while non-specific (bystander) interactions will produce a linear or near-linear increase in the BRET signal with increasing acceptor concentration.[5]

Protocol:

-

Cell Seeding: Seed mammalian cells (e.g., HEK293T) in a 12-well plate at a density that will result in 70-80% confluency on the day of transfection (e.g., 200,000 cells/well).[7]

-

Transfection: Co-transfect the cells with a constant amount of the donor-tagged protein construct and increasing amounts of the acceptor-tagged protein construct. Use an empty vector to keep the total amount of transfected DNA constant across all wells.

-

Incubation: Incubate the cells for 24-48 hours post-transfection to allow for protein expression.

-

Cell Harvesting: Detach the cells and resuspend them in a suitable buffer (e.g., PBS with 0.5 mM MgCl₂ and 0.1% glucose).[8]

-

Plating: Distribute an equal volume of the cell suspension into a white, 96-well microplate.[8]

-

Fluorescence Measurement (Optional but Recommended): Measure the fluorescence of the acceptor protein to quantify its expression level.

-

Substrate Addition: Add the appropriate luciferase substrate (e.g., 5 µM final concentration of coelenterazine h) to each well.[8]

-

BRET Measurement: Immediately measure the luminescence at the donor and acceptor emission wavelengths using a plate reader equipped with appropriate filters.

-

Data Analysis:

-

Calculate the raw BRET ratio for each well (Acceptor Emission / Donor Emission).

-

Correct for background by subtracting the BRET ratio obtained from cells expressing only the donor.

-

Plot the corrected BRET ratio as a function of the acceptor/donor expression ratio.

-

Fit the data to a one-site binding (hyperbolic) equation to determine the BRETmax (maximum BRET signal) and BRET₅₀ (acceptor/donor ratio required to reach 50% of BRETmax).

-

BRET Competition Assay

This assay is used to study the inhibition of a protein-protein interaction by a third molecule, such as a small molecule inhibitor or a competing protein.

Protocol:

-

Cell Culture and Transfection: Transfect cells with optimal concentrations of the donor- and acceptor-tagged protein constructs, as determined from saturation assays.

-

Compound Treatment: Add increasing concentrations of the test compound to the cells and incubate for a predetermined period.

-

Substrate Addition and BRET Measurement: Follow the same procedure as for the saturation assay to add the substrate and measure the BRET signal.

-

Data Analysis:

-

Calculate the BRET ratio for each compound concentration.

-

Plot the BRET ratio as a function of the logarithm of the compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which is the concentration of the inhibitor that reduces the BRET signal by 50%.[9] The Kᵢ (inhibition constant) can then be calculated from the IC₅₀ using the Cheng-Prusoff equation, provided the mechanism of inhibition and other parameters are known.[9]

-

Applications in Signaling Pathway Analysis and Drug Discovery

BRET is an invaluable tool for dissecting complex signaling pathways and for screening potential drug candidates. A prominent application is the study of G-protein coupled receptor (GPCR) signaling.

GPCR-G Protein and GPCR-β-Arrestin Interactions

BRET can be used to monitor the direct interaction between a GPCR and its downstream signaling partners, such as G proteins and β-arrestins.[10] Upon ligand binding and GPCR activation, conformational changes can be detected, as well as the recruitment of these signaling molecules to the receptor.

The following diagram illustrates a typical GPCR signaling cascade that can be monitored using BRET.

Caption: A simplified diagram of a GPCR signaling pathway amenable to BRET analysis.

In this example, the GPCR is fused to a BRET donor, while either a G-protein subunit or β-arrestin is fused to a BRET acceptor. Ligand-induced activation of the GPCR brings the donor and acceptor into close proximity, resulting in an increase in the BRET signal, which can be measured in real-time.[10]

Drug Discovery and High-Throughput Screening

The robust and homogeneous nature of BRET assays makes them well-suited for high-throughput screening (HTS) of compound libraries to identify molecules that modulate protein-protein interactions.[11] For instance, a BRET assay can be configured to screen for inhibitors that disrupt the interaction between a kinase and its substrate or an E3 ligase and its target protein. The NanoBRET™ system, with its high sensitivity and low background, is particularly advantageous for these applications, enabling the detection of both potent inhibitors and stabilizers of protein interactions.[6]

Conclusion

Bioluminescence Resonance Energy Transfer has emerged as a cornerstone technology in cell biology and drug discovery. Its ability to provide quantitative, real-time data on molecular interactions within the native environment of living cells offers unparalleled insights into dynamic cellular processes. By understanding the core principles and mastering the experimental protocols of the various BRET methodologies, researchers can effectively harness this powerful tool to advance our understanding of complex biological systems and accelerate the development of novel therapeutics.

References

- 1. biorxiv.org [biorxiv.org]

- 2. Frontiers | Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors [frontiersin.org]

- 3. A live cell NanoBRET binding assay allows the study of ligand-binding kinetics to the adenosine A3 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bioluminescence Resonance Energy Transfer (BRET) Assay for Determination of Molecular Interactions in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BIOLUMINISCENCE RESONANCE ENERGY TRANSFER (BRET) METHODS TO STUDY G PROTEIN-COUPLED RECEPTOR - RECEPTOR TYROSINE KINASE HETERORECEPTOR COMPLEXES - PMC [pmc.ncbi.nlm.nih.gov]

- 6. eubopen.org [eubopen.org]

- 7. biorxiv.org [biorxiv.org]

- 8. blog.benchsci.com [blog.benchsci.com]

- 9. Quantifying the Interactions between Biomolecules: Guidelines for Assay Design and Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | BRET biosensors to study GPCR biology, pharmacology, and signal transduction [frontiersin.org]

- 11. Frontiers | Setting Up a Bioluminescence Resonance Energy Transfer High throughput Screening Assay to Search for Protein/Protein Interaction Inhibitors in Mammalian Cells [frontiersin.org]

Methodological & Application

Illuminating Gene Regulation: A Guide to the Dual-Luciferase® Reporter Assay System

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The Dual-Luciferase® Reporter (DLR™) Assay System is a powerful and widely used tool in molecular biology for investigating gene expression and regulation. Its high sensitivity, broad dynamic range, and the inclusion of an internal control make it a robust method for studying a variety of cellular processes, including signal transduction pathways, promoter activity, and the effects of small molecules on gene expression. This document provides detailed application notes and a comprehensive protocol for utilizing the DLR™ Assay System, aimed at enabling researchers to generate reliable and reproducible data.

I. Principle of the Assay

The Dual-Luciferase® Reporter Assay System sequentially measures the activity of two different luciferases, Firefly and Renilla, from a single sample.[1][2][3] The Firefly luciferase is typically used as the experimental reporter, linked to a promoter or regulatory element of interest. The Renilla luciferase, under the control of a constitutive promoter, serves as an internal control to normalize for variations in cell number, transfection efficiency, and overall transcriptional activity.[4][5] This normalization is crucial for accurate interpretation of the experimental results.[2]

The assay is performed by first lysing the transfected cells and then sequentially adding two reagents. The first reagent, Luciferase Assay Reagent II (LAR II), contains the substrate for Firefly luciferase (luciferin) and results in a stable "glow" of light that is proportional to the amount of Firefly luciferase enzyme.[1][2] After measuring the Firefly luminescence, the second reagent, Stop & Glo® Reagent, is added. This reagent has a dual function: it quenches the Firefly luciferase reaction and provides the substrate for Renilla luciferase (coelenterazine), initiating the Renilla luminescence reaction.[1][2] The light emitted from the Renilla reaction is then measured. The ratio of the Firefly to Renilla luminescence provides a normalized measure of the experimental reporter's activity.

II. Applications in Research and Drug Discovery

The versatility of the Dual-Luciferase® Assay System lends itself to a wide array of applications in both basic research and drug development.

Promoter and Enhancer Analysis

A primary application of the DLR™ assay is the characterization of promoter and enhancer elements. By cloning a putative regulatory sequence upstream of the Firefly luciferase gene, researchers can quantify its ability to drive transcription under various conditions. This is invaluable for identifying critical regulatory regions and transcription factor binding sites.

Signal Transduction Pathway Analysis

The assay is instrumental in dissecting signaling pathways. By using a reporter construct where Firefly luciferase expression is driven by a response element specific to a particular pathway (e.g., NF-κB, CREB, AP-1), scientists can monitor the activation or inhibition of that pathway in response to different stimuli, drugs, or genetic manipulations.[6][7]

-

NF-κB Signaling: This pathway is a key regulator of immune and inflammatory responses.[8][9] Upon stimulation by factors like TNF-α, the NF-κB transcription factor translocates to the nucleus and binds to its response element, driving the expression of target genes.[6][9] A reporter construct containing multiple copies of the NF-κB response element upstream of the Firefly luciferase gene allows for the sensitive detection of pathway activation.[8]

-

G-Protein Coupled Receptor (GPCR) Signaling: GPCRs are a major class of drug targets.[10][11] Their activation can trigger various downstream signaling cascades, such as those involving cAMP (Gs/Gi-coupled) or intracellular calcium (Gq-coupled).[1][2] By using reporter constructs with response elements like the cAMP response element (CRE) or the serum response element (SRE), the DLR™ assay can be used to screen for GPCR agonists and antagonists.[1][10]

Drug Screening and Characterization

In drug development, the DLR™ assay is a valuable tool for high-throughput screening (HTS) of compound libraries to identify molecules that modulate the activity of a specific target, such as a receptor or a signaling pathway. The robust nature and simple workflow of the assay make it well-suited for automated screening platforms.

microRNA (miRNA) Target Validation

The assay can be adapted to validate miRNA targets. By cloning a putative miRNA binding site from the 3' UTR of a gene of interest downstream of the Firefly luciferase coding sequence, researchers can assess the ability of a specific miRNA to repress translation. A decrease in luciferase activity in the presence of the miRNA indicates a direct interaction.

III. Experimental Protocol

This protocol provides a general guideline for performing a Dual-Luciferase® Reporter Assay with adherent mammalian cells cultured in a 96-well plate. Optimization may be required for different cell types and experimental conditions.

A. Materials

-

Dual-Luciferase® Reporter Assay System (e.g., this compound Cat. No. E1910)

-

Luciferase Assay Buffer II

-

Luciferase Assay Substrate

-

Stop & Glo® Buffer

-

Stop & Glo® Substrate

-

Passive Lysis Buffer (5X)

-

-

Transfected adherent cells in a 96-well white, opaque plate

-

Phosphate-Buffered Saline (PBS)

-

Luminometer with two injectors

-

Multichannel pipette

B. Reagent Preparation

-

1X Passive Lysis Buffer: Dilute the 5X Passive Lysis Buffer 1:4 with sterile distilled water. For example, mix 1 mL of 5X buffer with 4 mL of water.

-

Luciferase Assay Reagent II (LAR II): Reconstitute the lyophilized Luciferase Assay Substrate with 10 mL of Luciferase Assay Buffer II. Mix gently by inversion until the substrate is completely dissolved. This solution is stable for one month at -20°C.[12]

-

Stop & Glo® Reagent: Prepare the required volume of Stop & Glo® Reagent just before use. Dilute the Stop & Glo® Substrate 1:50 in Stop & Glo® Buffer. For example, add 20 µL of substrate to 1 mL of buffer.

C. Cell Lysis

-

Carefully remove the growth medium from the cells in the 96-well plate.

-

Gently wash the cells once with 100 µL of PBS per well.

-

Remove the PBS and add 20 µL of 1X Passive Lysis Buffer to each well.

-

Place the plate on an orbital shaker at room temperature for 15 minutes with gentle shaking to ensure complete lysis.[12]

D. Luminescence Measurement

-

Program the luminometer with the appropriate parameters for a dual-luciferase assay, including a 2-second pre-read delay and a 10-second measurement time for each luciferase.

-

Place the 96-well plate containing the cell lysates into the luminometer.

-

Initiate the measurement program. The luminometer will automatically perform the following steps for each well: a. Inject 100 µL of LAR II. b. Measure Firefly luminescence (RLU A). c. Inject 100 µL of Stop & Glo® Reagent. d. Measure Renilla luminescence (RLU B).

IV. Data Presentation and Analysis

The primary output from the luminometer will be Relative Light Units (RLU) for both Firefly and Renilla luciferases for each well.

A. Data Calculation

-

Calculate the Luciferase Ratio: For each well, divide the Firefly RLU by the Renilla RLU. This ratio represents the normalized activity of the experimental reporter.

-

Ratio = RLU (Firefly) / RLU (Renilla)

-

-

Normalize to Control: To determine the fold change in reporter activity, normalize the ratios of the experimental samples to the average ratio of the control samples.

-

Fold Change = (Ratio of Experimental Sample) / (Average Ratio of Control Samples)

-

B. Example Data Summary

The following table provides an example of how to structure and present data from a Dual-Luciferase® assay investigating the effect of a compound on NF-κB activation.

| Treatment Group | Firefly RLU (Mean ± SD) | Renilla RLU (Mean ± SD) | Firefly/Renilla Ratio (Mean ± SD) | Fold Induction vs. Vehicle |

| Untransfected Control | 150 ± 25 | 120 ± 15 | 1.25 ± 0.28 | - |

| Vehicle Control (DMSO) | 10,500 ± 850 | 9,800 ± 700 | 1.07 ± 0.15 | 1.0 |

| TNF-α (10 ng/mL) | 550,000 ± 45,000 | 10,200 ± 900 | 53.92 ± 5.10 | 50.4 |

| Compound X (10 µM) + TNF-α | 150,000 ± 18,000 | 9,900 ± 800 | 15.15 ± 2.05 | 14.2 |

This is example data and actual results will vary depending on the experimental setup.

V. Visualizations

A. Experimental Workflow

Caption: Workflow for the Dual-Luciferase® Reporter Assay.

B. NF-κB Signaling Pathway

Caption: Simplified NF-κB signaling pathway leading to reporter gene expression.

C. GPCR Signaling Pathway (Gs-coupled)

Caption: Gs-coupled GPCR signaling pathway leading to reporter gene expression.

VI. Troubleshooting

Common issues encountered during the Dual-Luciferase® Assay and their potential solutions are outlined below.

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low or No Signal | - Poor transfection efficiency.- Low promoter/enhancer activity.- Incorrect reagent preparation or storage.- Cell death. | - Optimize transfection protocol (reagent:DNA ratio, cell density).- Use a stronger promoter for the reporter construct if possible.- Ensure reagents are prepared fresh and stored correctly.- Check cell viability before lysis. |

| High Background Signal | - Endogenous luciferase-like activity (rare in mammalian cells).- Contamination of reagents or labware.- Luminometer settings are too high. | - Use untransfected cells as a negative control to determine background.- Use fresh, sterile reagents and tips.- Optimize luminometer gain settings. |

| High Variability Between Replicates | - Inconsistent cell seeding or transfection.- Pipetting errors during reagent addition.- Incomplete cell lysis. | - Ensure uniform cell density in all wells.- Use a multichannel pipette for reagent addition.- Ensure complete and even coverage with lysis buffer and adequate incubation time. |

| Renilla Signal is Too High | - The constitutive promoter on the Renilla plasmid is too strong. | - Reduce the amount of Renilla plasmid used in the transfection (e.g., use a 10:1 or 50:1 ratio of experimental reporter to control reporter plasmid).[13] |

By following this detailed guide, researchers can effectively employ the Dual-Luciferase® Reporter Assay System to gain valuable insights into gene regulation and cellular signaling, thereby advancing their research and drug discovery efforts.

References

- 1. Luciferase Reporter Assay System for Deciphering GPCR Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound.com [this compound.com]

- 3. ulab360.com [ulab360.com]

- 4. assaygenie.com [assaygenie.com]

- 5. Dual Luciferase Reporter Gene Assay: Principles, Applications, and Advantages - Creative Proteomics [iaanalysis.com]

- 6. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

- 7. bowdish.ca [bowdish.ca]

- 8. signosisinc.com [signosisinc.com]

- 9. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Luciferase Reporter Assay for Deciphering GPCR Pathways [this compound.jp]

- 11. Luciferase Reporter Assay System for Deciphering GPCR Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

- 13. promegaconnections.com [promegaconnections.com]

Step-by-Step Guide for Performing a CellTiter-Glo® Luminescent Cell Viability Assay

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The CellTiter-Glo® Luminescent Cell Viability Assay is a robust and sensitive method for quantifying the number of viable cells in culture. The assay determines the presence of metabolically active cells by measuring adenosine triphosphate (ATP), an indicator of cellular viability.[1][2][3] This homogeneous "add-mix-measure" assay is designed for multiwell plates, making it ideal for high-throughput screening (HTS), cell proliferation studies, and cytotoxicity assessments.[1][2][4]

The principle of the assay is based on the luciferase reaction, where in the presence of ATP, the enzyme luciferase catalyzes the oxidation of luciferin, resulting in the emission of light. The amount of luminescent signal generated is directly proportional to the amount of ATP present, which in turn is directly proportional to the number of viable cells in the culture.[1][5] The proprietary thermostable luciferase in the CellTiter-Glo® Reagent generates a stable "glow-type" luminescent signal with a half-life of over five hours, providing flexibility in experimental workflows.[1][4]

Experimental Protocols

Reagent Preparation and Storage

Proper preparation and storage of the CellTiter-Glo® Reagent are crucial for optimal performance. The reagent is available in two main formats: a lyophilized substrate and buffer that require reconstitution, and a ready-to-use solution (CellTiter-Glo® 2.0).

For Lyophilized Format:

-

Equilibration: Before use, thaw the CellTiter-Glo® Buffer and allow it to equilibrate to room temperature. Similarly, allow the lyophilized CellTiter-Glo® Substrate vial to reach room temperature.[4][6]

-

Reconstitution: Transfer the entire volume of the CellTiter-Glo® Buffer into the amber vial containing the lyophilized Substrate.[4][6]

-

Mixing: Mix by gentle inversion or swirling until the substrate is completely dissolved. The substrate should go into solution within a minute.[6]

-

Storage:

-

Long-term: Store the lyophilized substrate and buffer at -20°C.

-

Reconstituted Reagent: The reconstituted reagent can be stored at room temperature for up to 8 hours or at 4°C for up to 48 hours. For longer-term storage, it is recommended to dispense the reconstituted reagent into single-use aliquots and store them at -20°C. Avoid multiple freeze-thaw cycles.

-

For Ready-to-Use Format (e.g., CellTiter-Glo® 2.0):

-

Thawing: If frozen, thaw the reagent at room temperature or in a cool water bath.

-

Equilibration: Ensure the reagent is at room temperature before use.

-

Storage: Store the reagent at 4°C for short-term use or at -20°C for long-term storage, according to the manufacturer's instructions.[7][8][9]

Cell Seeding and Treatment

Optimizing cell seeding density is a critical step to ensure that the assay is performed within the linear range of detection. The ideal seeding density will vary depending on the cell line's growth rate, the duration of the experiment, and the size of the multiwell plate.

General Guidelines for Seeding Densities:

| Cell Line | 96-Well Plate (cells/well) | 384-Well Plate (cells/well) |

| HeLa | 5,000 - 15,000 | 2,500 - 7,500 |

| A549 | 5,000 - 20,000 | 2,500 - 10,000 |

| Jurkat | 10,000 - 50,000 | 5,000 - 25,000 |

| PC-3 | 5,000 - 25,000 | 2,500 - 12,500 |

| MCF-7 | 8,000 - 30,000 | 4,000 - 15,000 |

| HEK293 | 10,000 - 40,000 | 5,000 - 20,000 |

Note: It is highly recommended to perform a cell titration experiment to determine the optimal seeding density for your specific cell line and experimental conditions.

Protocol:

-

Prepare a cell suspension of the desired concentration in the appropriate culture medium.

-

Dispense the cell suspension into the wells of an opaque-walled multiwell plate suitable for luminescence readings. Clear-bottom plates can be used if microscopic observation is required.

-

Include control wells containing medium without cells to determine the background luminescence.

-

If applicable, add the test compounds to the experimental wells and incubate for the desired period.

Assay Procedure

The CellTiter-Glo® assay follows a simple "add-mix-measure" protocol.

Reagent Volumes and Incubation Times:

| Plate Format | Cell Culture Volume | CellTiter-Glo® Reagent Volume | Mixing Time (Orbital Shaker) | Incubation Time (Room Temp) |

| 96-well | 100 µL | 100 µL | 2 minutes | 10 minutes |

| 384-well | 25 µL | 25 µL | 2 minutes | 10 minutes |

Step-by-Step Protocol:

-

Equilibrate the multiwell plate containing the cultured cells to room temperature for approximately 30 minutes.[4][6]

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[4]

-

Place the plate on an orbital shaker and mix for 2 minutes to induce cell lysis.[4]

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[4]

-

Measure the luminescence using a luminometer.

Data Presentation

ATP Standard Curve (Optional)

Generating an ATP standard curve can be useful for quantifying the absolute amount of ATP in the samples.

Example ATP Standard Curve Data:

| ATP Concentration (µM) | Raw Luminescence Units (RLU) - Replicate 1 | Raw Luminescence Units (RLU) - Replicate 2 | Raw Luminescence Units (RLU) - Replicate 3 | Average RLU | Standard Deviation |

| 10 | 1,523,487 | 1,518,932 | 1,530,112 | 1,524,177 | 5,601 |

| 1 | 165,892 | 167,345 | 164,987 | 166,075 | 1,189 |

| 0.1 | 17,234 | 17,567 | 17,109 | 17,303 | 233 |

| 0.01 | 2,156 | 2,201 | 2,189 | 2,182 | 23 |

| 0.001 | 654 | 678 | 662 | 665 | 12 |

| 0 (Background) | 152 | 148 | 155 | 152 | 4 |

Mock Experimental Data

Example Data from a Cytotoxicity Assay:

| Compound Concentration (µM) | Raw Luminescence Units (RLU) | Background Subtracted RLU | % Viability (Normalized to Control) |

| 0 (Control) | 1,254,321 | 1,254,169 | 100.0% |

| 0.1 | 1,232,654 | 1,232,502 | 98.3% |